molecular formula C20H16N2O4 B11005050 N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11005050
M. Wt: 348.4 g/mol
InChI Key: LDWQVAGYUDJLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a hybrid molecule combining an indole moiety and a 4-methylcoumarin scaffold linked via an acetamide bridge. The indole group (1H-indol-6-yl) is substituted at the 6-position, while the coumarin component features a 4-methyl-2-oxo substitution. This structural design is hypothesized to leverage the pharmacological properties of both indole (e.g., CNS activity) and coumarin (e.g., anti-inflammatory effects) frameworks .

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H16N2O4/c1-12-8-20(24)26-18-10-15(4-5-16(12)18)25-11-19(23)22-14-3-2-13-6-7-21-17(13)9-14/h2-10,21H,11H2,1H3,(H,22,23)

InChI Key

LDWQVAGYUDJLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known by its chemical name 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15ClN2O4C_{20}H_{15}ClN_{2}O_{4}, with a molecular weight of 366.80 g/mol. The compound features an indole moiety linked to a chromenyl group through an ether bond, which is significant for its biological activity.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. A study highlighted that compounds similar to this compound showed significant metal-chelating abilities towards Fe²⁺, Zn²⁺, and Cu²⁺ ions, effectively reducing oxidative stress in cellular models .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes associated with neurodegenerative diseases. Specifically, it demonstrated potent inhibition against butyrylcholinesterase (BuChE) with an IC50 value significantly lower than that of standard drugs like rivastigmine. Inhibition data are summarized in Table 1.

CompoundEnzyme TargetIC50 (µM)
N-(1H-indol-6-yl)-2-[...]BuChE0.08
RivastigmineBuChE0.14
CurcuminAβ Aggregation6.53

Neuroprotective Effects

In vitro studies have shown that this compound can influence amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. It was found to inhibit self-induced Aβ aggregation at submicromolar concentrations, offering potential therapeutic benefits .

The mechanisms through which N-(1H-indol-6-yl)-2-[...] exerts its biological effects include:

  • Antioxidant Mechanism : By chelating metal ions, the compound reduces the formation of reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
  • Enzyme Interaction : The compound binds to the active sites of cholinesterases and other enzymes involved in neurodegeneration, inhibiting their activity and preventing substrate breakdown.
  • Modulation of Protein Aggregation : It alters the conformational states of proteins involved in neurodegenerative processes, potentially preventing toxic aggregation.

Case Studies

A recent study explored the effects of N-(1H-indol-6-yl)-2-[...] in a model of Alzheimer's disease. The results indicated a marked reduction in cognitive decline when administered alongside standard treatments. The study concluded that this compound could enhance the efficacy of existing therapies by providing additional neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s activity and physicochemical properties are influenced by three key regions:

Indole/Indolinone Substituents: Position and functional groups on the indole ring.

Coumarin Modifications : Substituents on the coumarin core (e.g., methyl, chloro).

Acetamide Linker : Variations in the acetamide side chain (e.g., hydrazide, benzodioxol).

Key Findings from Comparative Analysis

Indole/Indolinone Modifications
  • Positional Effects: The target compound’s 6-position indole substitution contrasts with the 3-ylidene group in compound K .
  • Substituent Impact: highlights that methyl substitution on the indolinone ring (e.g., 1-methyl-2-oxoindolin-3-ylidene) significantly boosts anti-inflammatory and anticonvulsant activity compared to unsubstituted analogs .
Coumarin Core Variations
  • Methyl vs. Chloro Substituents : The 4-methyl group in the target compound and compound K is retained for optimal activity, while introduces a 6-chloro substituent, which may enhance lipophilicity and metabolic stability .
Acetamide Linker Modifications
  • Hydrazide vs. Amide : The (Z)-acetohydrazide analog in demonstrates superior anti-inflammatory activity (77.96% inhibition) compared to Celecoxib, suggesting the hydrazide group improves hydrogen-bonding interactions with targets like cyclooxygenase-2 .
  • Aromatic vs. Aliphatic Substituents : Replacing indole with 1,3-benzodioxol () introduces a fused dioxy ring, which could modulate solubility and bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Indole Position : Substitution at the 6-position (target compound) vs. 3-position (compound K) may influence steric interactions with biological targets.
  • Hydrazide Functionality : The hydrazide group’s ability to form additional hydrogen bonds correlates with heightened anti-inflammatory activity in .

Preparation Methods

Preparation of 7-Hydroxy-4-methylcoumarin

The coumarin core is synthesized via the Pechmann condensation , a widely used method for coumarin derivatives. This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst:

Resorcinol+Ethyl acetoacetateH2SO4,Δ7-Hydroxy-4-methylcoumarin\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Hydroxy-4-methylcoumarin}

Typical conditions include concentrated sulfuric acid at 80–100°C for 4–6 hours, yielding 7-hydroxy-4-methylcoumarin in ~75–85% purity. Alternative catalysts like ionic liquids or zeolites have been explored to improve eco-efficiency, though traditional methods remain prevalent in industrial settings.

Synthesis of 2-Chloro-N-(1H-indol-6-yl)acetamide

The indole-containing fragment is prepared by reacting 1H-indol-6-amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, promoting nucleophilic acyl substitution:

1H-Indol-6-amine+ClCH2COClTEA, DCM2-Chloro-N-(1H-indol-6-yl)acetamide\text{1H-Indol-6-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-Chloro-N-(1H-indol-6-yl)acetamide}

The product is purified via recrystallization from ethanol, achieving yields of 68–72%.

Preparation Methods of the Target Compound

Nucleophilic Substitution Approach

The most common method involves reacting 7-hydroxy-4-methylcoumarin with 2-chloro-N-(1H-indol-6-yl)acetamide in the presence of a base. Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the Williamson ether synthesis at 80–90°C for 12–16 hours:

7-Hydroxy-4-methylcoumarin+2-Chloro-N-(1H-indol-6-yl)acetamideK2CO3,DMFTarget Compound\text{7-Hydroxy-4-methylcoumarin} + \text{2-Chloro-N-(1H-indol-6-yl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Reaction Optimization:

  • Solvent: DMF outperforms acetonitrile or THF due to superior solubility of intermediates.

  • Base: K₂CO₃ yields higher efficiency (~65%) compared to NaOH or NaH (<50%).

  • Temperature: Prolonged heating (>16 hours) leads to decomposition, reducing yields.

Typical Yield: 58–63% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Mitsunobu Coupling

An alternative route employs Mitsunobu conditions to couple 7-hydroxy-4-methylcoumarin with 2-hydroxy-N-(1H-indol-6-yl)acetamide. This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:

7-Hydroxy-4-methylcoumarin+2-Hydroxy-N-(1H-indol-6-yl)acetamideDEAD, PPh3,THFTarget Compound\text{7-Hydroxy-4-methylcoumarin} + \text{2-Hydroxy-N-(1H-indol-6-yl)acetamide} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target Compound}

Advantages:

  • Avoids halogenated intermediates.

  • Higher regioselectivity.

Drawbacks:

  • Lower yield (48–52%) due to side reactions.

  • Costlier reagents.

Optimization Strategies

Catalytic Enhancements

Recent studies highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to accelerate the Williamson ether synthesis. TBAB (10 mol%) in DMF reduces reaction time to 8–10 hours while maintaining yields at 60–62%.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been explored to minimize solvent use. Grinding 7-hydroxy-4-methylcoumarin, 2-chloro-N-(1H-indol-6-yl)acetamide, and K₂CO₃ at 30 Hz for 2 hours yields 55–58% product. This method aligns with green chemistry principles but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, indole NH), 8.21 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.55 (s, 1H, indole H-2), 6.95–6.82 (m, 3H, aromatic), 4.72 (s, 2H, OCH₂CO), 2.41 (s, 3H, CH₃).

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows ≥98% purity for optimized batches.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Cost Efficiency Scalability
Nucleophilic Substitution58–6312–16HighIndustrial
Mitsunobu Coupling48–526–8LowLab-scale
Mechanochemical55–582ModeratePilot-scale

Q & A

Q. What are the optimal synthetic routes for N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the chromen-2-one core followed by coupling to the indole moiety. Key steps include:

  • Nucleophilic substitution : Reacting 7-hydroxy-4-methyl-2-oxo-2H-chromene with chloroacetyl chloride to form the acetoxy intermediate .
  • Acylation : Coupling the intermediate with 1H-indol-6-amine under basic conditions (e.g., NaH in DMF) to yield the final acetamide.
    Optimization requires control of temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:intermediate). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm connectivity, with key signals at δ 7.8–7.2 ppm (indole protons) and δ 170–165 ppm (amide carbonyl) .
  • Mass spectrometry : ESI-MS (positive mode) shows [M+H]+^+ peaks at m/z 349.3 (calculated molecular weight: 348.3 g/mol) .
  • X-ray crystallography : Use SHELX programs for structure refinement. Data collection at 100 K with synchrotron radiation improves resolution (<0.8 Å) .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data (e.g., HIV integrase vs. acetylcholinesterase) be resolved?

Discrepancies arise from assay conditions (e.g., enzyme isoforms, substrate concentrations). For example:

  • HIV integrase inhibition : IC50_{50} values range from 0.5–2.0 µM in cell-free assays with Mg2+^{2+}-dependent activity .
  • Acetylcholinesterase inhibition : Weak activity (IC50_{50} >50 µM) observed in Ellman’s assay due to steric hindrance from the indole group .
    Resolution strategies:
    • Perform orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
    • Use molecular docking (AutoDock Vina) to validate binding poses in catalytic sites .

Q. What experimental designs are critical for structure-activity relationship (SAR) studies?

Substituent Activity Trend Key Finding
Chromen-7-oxy group Removal reduces potency by 10×Essential for π-stacking with integrase
Indole-NH Methylation abolishes activityHydrogen bonding critical for inhibition
4-Methyl on chromen Enhances lipophilicity (logP +0.5)Improves membrane permeability

Q. How can conflicting solubility and stability data be addressed in formulation studies?

  • Solubility : Reported discrepancies (e.g., 0.1 mg/mL in water vs. 5 mg/mL in DMSO) stem from polymorphic forms. Use hot-stage microscopy to identify stable crystalline phases.
  • Stability : Degradation at pH <3 (amide hydrolysis) requires buffered formulations (pH 5–7) or prodrug strategies .

Q. What methodologies validate target engagement in cellular models?

  • Fluorescence polarization : Tagged integrase proteins confirm direct binding (Kd_d ~100 nM) .
  • CRISPR knockouts : Ablation of integrase in HEK293T cells reduces antiviral activity by >90% .
  • Metabolic labeling : 14^{14}C-labeled compound tracks intracellular accumulation .

Data Analysis & Mechanistic Questions

Q. How can molecular dynamics (MD) simulations clarify the role of the chromen-indole scaffold in enzyme inhibition?

  • Simulation setup : Run 100-ns trajectories (AMBER force field) with integrase-DNA complex.
  • Key insights :
    • Chromen-7-oxy group stabilizes the DNA-enzyme interface via π-π interactions.
    • Indole-NH forms a hydrogen bond with catalytic residue Asp64 .

Q. What statistical approaches are recommended for reconciling in vitro vs. in vivo efficacy gaps?

  • Pharmacokinetic modeling : Compartmental analysis links low oral bioavailability (<20%) to first-pass metabolism.
  • Multivariate regression : Identifies logD and polar surface area as predictors of CNS penetration .

Ethical & Methodological Notes

  • Crystallography standards : Adopt SHELXL (v.2018) for refinement and ORTEP-III for visualization to ensure IUCr compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.